molecular formula C28H26N2O4 B2694296 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]-4-[(prop-2-enoylamino)methyl]benzamide CAS No. 1648646-25-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]-4-[(prop-2-enoylamino)methyl]benzamide

Número de catálogo: B2694296
Número CAS: 1648646-25-6
Peso molecular: 454.526
Clave InChI: PYVRVPIFSFPHOZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]-4-[(prop-2-enoylamino)methyl]benzamide is a useful research compound. Its molecular formula is C28H26N2O4 and its molecular weight is 454.526. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]-4-[(prop-2-enoylamino)methyl]benzamide is a novel derivative of 2,3-dihydro-1,4-benzodioxin, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials, particularly in the context of diabetes and neurodegenerative diseases.

Synthesis of the Compound

The synthesis of the target compound involves several steps starting from 2,3-dihydro-1,4-benzodioxin-6-amine . The process typically includes:

  • Formation of Sulfonamide Derivatives : The initial reaction involves treating 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides to produce sulfonamide intermediates.
  • Substitution Reactions : These intermediates are then reacted with various 2-bromo-N-(un/substituted-phenyl)acetamides in a polar aprotic solvent like DMF (dimethylformamide) using lithium hydride as a base to yield the desired benzamide derivatives .

The biological activity of This compound has been assessed primarily through its inhibitory effects on specific enzymes relevant to metabolic disorders:

  • α-glucosidase Inhibition : This compound has shown moderate inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. The IC50 values for some derivatives were reported at approximately 81.12 μM , indicating potential as an anti-diabetic agent .
  • Acetylcholinesterase Inhibition : The compound's structural analogs have also been evaluated for their effects on acetylcholinesterase, which is crucial for neurotransmission and is a target in Alzheimer's disease treatment .

Anti-Diabetic Potential

A study synthesized various derivatives from the parent compound and evaluated their anti-diabetic properties through enzyme inhibition assays. The results indicated that while most compounds exhibited weak to moderate inhibitory activities against α-glucosidase, some showed promising potential for further development as therapeutic agents for Type 2 Diabetes Mellitus (T2DM) .

Neuroprotective Effects

Another area of research focused on the neuroprotective potential of similar benzodioxin derivatives. Compounds derived from this scaffold demonstrated significant inhibition of lipid peroxidation processes in vitro, suggesting protective effects against oxidative stress-related neurodegeneration .

Data Summary

Compound NameIC50 (μM)Target EnzymeActivity Level
Compound A81.12α-glucosidaseModerate
Compound B86.31α-glucosidaseWeak
Compound C<37.38AcetylcholinesteraseSignificant

Propiedades

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]-4-[(prop-2-enoylamino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O4/c1-2-27(31)29-20-22-10-12-23(13-11-22)28(32)30(16-6-9-21-7-4-3-5-8-21)24-14-15-25-26(19-24)34-18-17-33-25/h2-15,19H,1,16-18,20H2,(H,29,31)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVRVPIFSFPHOZ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=C(C=C1)C(=O)N(CC=CC2=CC=CC=C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)NCC1=CC=C(C=C1)C(=O)N(C/C=C/C2=CC=CC=C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.